molecular formula C13H9N3O3 B2879462 N-(5-苯基-1,3,4-恶二唑-2-基)呋喃-2-甲酰胺 CAS No. 865287-35-0

N-(5-苯基-1,3,4-恶二唑-2-基)呋喃-2-甲酰胺

货号: B2879462
CAS 编号: 865287-35-0
分子量: 255.233
InChI 键: NUIFZRJWVCZPII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been studied in the context of its photophysical properties and its potential use in iridium complexes . It has also been synthesized and characterized for its antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the preparation of novel derivatives of naphtho-furan, confirmed by Mass, NMR, and FTIR spectroscopic techniques .


Molecular Structure Analysis

In terms of molecular structure, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring .


Chemical Reactions Analysis

The compound has been used in the formation of iridium complexes, showing significant performance differences with different cyclometalated ligands . Density functional theory (DFT) calculations have been employed to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT), which is a well-accepted tool for unveiling the origin of physical/chemical properties of materials .

科学研究应用

抗菌和抗真菌特性

  • 新型 1,3,4-恶二唑衍生物,包括与目标化合物类似的衍生物,已被评估其抗菌和抗真菌活性。这些化合物对各种微生物菌株显示出有希望的结果(Raol & Acharya, 2015)
  • 某些 1,3,4-恶二唑衍生物(包括呋喃-恶二唑衍生物)的合成揭示了显着的抗菌特性,特别是对金黄色葡萄球菌和大肠杆菌(Jafari 等人,2017)

抗癌评估

  • 一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,与目标化合物相关,已被合成并针对各种癌细胞系测试了抗癌活性。一些衍生物显示出比参考药物依托泊苷更高的活性(Ravinaik 等人,2021)

抗结核剂

  • 新型 N-(呋喃-2-基)-1-(5-取代)苯基-1,3,4-恶二唑-2-基甲亚胺对结核分枝杆菌表现出显着的抗结核活性,表明它们作为抗结核剂的潜力(Mathew 等人,2014)

抗病毒活性

  • 基于呋喃-恶二唑结构的某些衍生物对 H5N1 禽流感病毒表现出有希望的抗病毒活性(Flefel 等人,2012)

光谱和计算分析

  • 对恶二唑衍生物(包括具有呋喃取代基的衍生物)进行深入的光谱(FT-IR 和 NMR)和计算研究,提供了对其结构和电子性质的见解,可能有助于设计具有特定生物活性的新分子(El-Azab 等人,2018)

晶体结构分析

  • 已经确定了相关恶二唑化合物的晶体结构,为理解它们的化学行为及其在各个领域的潜在应用提供了有价值的信息(Paswan 等人,2015)

未来方向

Future research directions could include further investigation into the photophysical properties of this compound and its potential applications in iridium complexes . Additionally, the synthesis of new derivatives and their potential applications in antimicrobial activity could also be explored .

属性

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFZRJWVCZPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。